Hexafluoropropene trimer, 97
Description
Contextualization within Perfluorinated Oligomer Chemistry
Hexafluoropropene (B89477) trimer is a perfluorinated oligomer, a class of compounds characterized by a low number of repeating monomer units and a molecular weight generally not exceeding 20,000 Da. rsc.org These molecules are synthesized through processes like ionic oligomerization or ring-opening reactions. rsc.org Perfluorinated compounds, including oligomers, are defined by the presence of highly stable perfluorocarbon moieties (like -CF2- or >CF-) in their molecular structure. acs.org This structure imparts exceptional thermal stability and resistance to chemical degradation. chemimpex.comcymitquimica.com
The trimer, formed from three units of the hexafluoropropene (HFP) monomer, exists as a mixture of multiple isomers, which can include both linear and cyclic structures. cymitquimica.combuyersguidechem.com This isomeric complexity influences its reactivity and physical properties. As a member of the per- and polyfluoroalkyl substances (PFAS) family, its high molecular weight compared to its monomer reduces volatility, making it suitable for applications that demand long-term chemical resistance. acs.org
Historical Development of Hexafluoropropene Oligomerization Studies
The study of hexafluoropropene oligomers dates back several decades, with early research focusing on various methods for their production. These oligomers were recognized as useful high-temperature media, solvents, and precursors for manufacturing water or oil repellents and industrial surfactants. google.com
Initial processes for producing hexafluoropropene oligomers involved treating the monomer in a solvent at temperatures ranging from 0°C to 200°C under pressure, using catalysts such as halides or hydroxides of Group I metals. google.com A notable early method involved the oligomerization of hexafluoropropene in a non-protolytic polar solvent with trimethylamine (B31210) as a catalyst. google.com Another process utilized potassium fluoride (B91410) in acetonitrile (B52724) at around 100°C to produce the dimer with high selectivity. google.com
Later developments focused on improving catalyst activity and reaction conditions. Research showed that using a combination of a halide compound (like potassium fluoride) and a crown ether in an organic solvent allowed the reaction to proceed under milder conditions. google.com The choice of solvent was found to be critical in directing the selectivity of the reaction; for instance, N,N-dimethylformamide was found to favor the formation of the trimer. google.com More recently, the industrial production of hexafluoropropene trimer has seen significant growth, particularly with the expansion of its applications in electronics and high-performance materials. czjyhg.com
Significance of Hexafluoropropene Trimer in Contemporary Chemical Research
Hexafluoropropene trimer is a crucial compound in modern chemical research due to its unique combination of properties and its role as a versatile building block. chemimpex.com Its significance stems from its fluorinated structure, which imparts high thermal stability, chemical inertness, low surface tension, and excellent dielectric properties. chemimpex.comcymitquimica.com
The trimer is a key starting material in the synthesis of advanced fluoropolymers, such as fluorinated elastomers and coatings, which are valued for their durability and resistance to extreme conditions. chemimpex.com These materials are indispensable in high-performance sectors like the aerospace, automotive, and electronics industries for applications including seals, gaskets, insulation, and semiconductor fabrication. chemimpex.com
Furthermore, the trimer is used to produce a variety of specialty chemicals. chemimpex.com Its derivatives are employed as surfactants and lubricants in numerous industrial processes. chemimpex.comcymitquimica.comgoogle.com The reactivity of the trimer, particularly its reaction with primary amines to form enamines and enimines, opens pathways to synthesize complex, highly functionalized molecules. chemicalbook.comottokemi.com This reactivity makes it a valuable intermediate in organic synthesis for creating novel compounds with specific desired properties. chemicalbook.comscbt.comcookechem.com
Overview of Major Research Avenues for Hexafluoropropene Trimer
Current research on hexafluoropropene trimer is exploring several promising avenues, leveraging its distinct chemical characteristics.
Advanced Polymer Synthesis: A primary research focus is its use as a building block for high-performance fluoropolymers and as an oligomeric component in producing other fluorochemicals, such as hexafluoropropylene oxide (HFPO) polymers. chemimpex.comgoogle.com Researchers are investigating how to incorporate the trimer into polymer structures to enhance properties like thermal resistance and chemical durability. chemimpex.com
Specialty Chemical and Surfactant Development: The trimer serves as a precursor for a wide range of fluorine-containing surfactants. google.com Research in this area aims to create new surfactants with unique properties for use in coatings, metal treatment, and electronics manufacturing. cymitquimica.comgoogle.com
Reactive Intermediate in Organic Synthesis: The trimer is utilized as a reactive substrate to prepare complex organic molecules. chemicalbook.com For example, it is used in the synthesis of photochromic spiroindolinonaphthoxazine derivatives and other specialized imino compounds. chemicalbook.comottokemi.comscbt.comcookechem.comlookchem.com
Isomer-Specific Chemistry: Since the trimer is a mixture of isomers, a significant research area involves the separation of these isomers and the study of their individual reactivity. This allows for the synthesis of specific, highly-branched perfluoroolefins, such as Perfluoro(2,4-dimethyl-3-isopropyl-2-pentene). patsnap.com One such derivative, the perfluoro-3-ethyl-2,4-dimethyl-3-pentyl persistent radical, has been developed as a novel, metal-free reagent for initiating polymerization and for radical trifluoromethylation reactions. researchgate.net
Data Tables
General Properties of Hexafluoropropene Trimer
| Property | Value | Source(s) |
| CAS Number | 6792-31-0 | chemimpex.comcymitquimica.comsigmaaldrich.com |
| Molecular Formula | C9F18 (or (C3F6)3) | cymitquimica.combuyersguidechem.comscbt.com |
| Molecular Weight | ~450.07 g/mol | scbt.comsigmaaldrich.com |
| Appearance | Colorless liquid | chemimpex.comcymitquimica.com |
| Density | ~1.83 g/mL at 25 °C | chemicalbook.comottokemi.comcookechem.com |
| Boiling Point | 110-115 °C | chemicalbook.comottokemi.comcookechem.com |
| Purity | 97% (typically a mixture of isomers) | buyersguidechem.comottokemi.com |
Synonyms and Isomeric Forms
| Category | Name | Source(s) |
| Common Synonyms | Hexafluoropropylene trimer, Perfluoropropene trimer | cymitquimica.comchemicalbook.com |
| 1-Propene, 1,1,2,3,3,3-hexafluoro-, trimer | cymitquimica.com | |
| Trimers of hexafluoropropene | cymitquimica.com | |
| Example Isomer | Perfluoro-3-ethyl-2,4-dimethyl-2-pentene | nih.gov |
| 1,1,1,4,4,5,6,6,6-Nonafluoro-2,3,5-Tris(Trifluoromethyl)Hex-2-Ene | cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9F18 |
|---|---|
Molecular Weight |
450.07 g/mol |
IUPAC Name |
(E)-1,1,1,2,3,5,6,6,6-nonafluoro-2,4,5-tris(trifluoromethyl)hex-3-ene |
InChI |
InChI=1S/C9F18/c10-2(4(12,8(22,23)24)9(25,26)27)1(5(13,14)15)3(11,6(16,17)18)7(19,20)21/b2-1+ |
InChI Key |
LSSVYTAUPWOSRM-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C(/C(C(F)(F)F)(C(F)(F)F)F)\F)(\C(C(F)(F)F)(C(F)(F)F)F)/C(F)(F)F |
Canonical SMILES |
C(=C(C(C(F)(F)F)(C(F)(F)F)F)F)(C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for Hexafluoropropene Trimer
Oligomerization of Hexafluoropropene (B89477) Monomer
The core of producing hexafluoropropene trimer lies in the oligomerization of its monomer, a process highly dependent on the catalytic system and reaction conditions. scispace.com The reaction can be guided to selectively produce trimers over other oligomers, such as dimers, by carefully selecting these parameters. google.comgoogle.com
Catalytic Systems and Their Development
The choice of catalyst is a fundamental parameter influencing the oligomerization process. scispace.comicm.edu.pl Various catalytic systems have been developed to improve reaction efficiency, selectivity, and reusability. These systems range from simple alkali metal halides to more complex supported and amine-based catalysts.
Alkali metal halides are frequently used catalysts for the oligomerization of hexafluoropropene. google.com Potassium fluoride (B91410) (KF) and cesium fluoride (CsF) are particularly common choices. google.comicm.edu.plgoogle.com The effectiveness of these catalysts can be significantly influenced by the solvent used. For instance, the use of N,N-dimethylformamide (DMF) as a solvent in conjunction with a halide compound catalyst favors the formation of the trimer with high selectivity. google.comgoogle.com While effective, the low solubility of catalysts like potassium fluoride in common aprotic solvents can limit their efficiency. google.comrsc.org
Recent advancements have explored the use of thiocyanate (B1210189) salts of alkali metals, which exhibit greater solubility in solvents like acetonitrile (B52724) compared to potassium fluoride. google.com For example, at 18°C, 100 grams of anhydrous acetonitrile can dissolve 11.31 grams of potassium thiocyanate, but only 0.0036 grams of potassium fluoride. google.com
Table 1: Examples of Alkali Metal Halide-Based Catalytic Systems
| Catalyst | Solvent | Temperature | Selectivity | Reference |
|---|---|---|---|---|
| Halide Compound | N,N-Dimethylformamide | ~90°C | ~93.7% for Trimer | google.com |
| Potassium Fluoride | Acetonitrile | ~100°C (under pressure) | 93-95% for Dimer | google.com |
This table presents illustrative data from various sources and is not exhaustive.
Tertiary amines serve as effective nucleophilic catalysts in the oligomerization of fluoro-olefins. scispace.comicm.edu.pl One of the key advantages of using tertiary amines is their reduced sensitivity to moisture compared to alkali metal halides, which simplifies handling and reaction setup. scispace.com Fluorine-containing tertiary amines have been specifically noted for the selective production of hexafluoropropene dimers and trimers. google.com Research has shown that while simple tertiary amines like triethylamine (B128534) are less active, more complex amines can be effective catalysts for obtaining trimers and tetramers of hexafluoropropylene oxide, a related process. scispace.cominfona.pl
Another approach involves the gas-phase synthesis of the trimer using an ionic fluoride (such as AgF, NaF, KF, RbF, or CsF) supported on materials like activated carbon, aluminum trioxide, silicon dioxide, or magnesium oxide. patsnap.com
Table 2: Examples of Supported Catalyst Systems for Hexafluoropropene Trimer Synthesis
| Catalyst System | Support | Reaction Phase | Temperature | Reference |
|---|---|---|---|---|
| KF / 2,2-bipyridyl / Succinic acid derivative | Resin-based spherical activated carbon | Liquid | Not specified | google.com |
| NaF | Aluminum Trioxide | Gas | 260°C | patsnap.com |
| AgF | Activated Carbon | Gas | 300°C | patsnap.com |
This table provides examples of supported catalysts and their reported operating conditions.
Additives and co-catalysts play a crucial role in enhancing the performance of primary catalysts. Crown ethers, for instance, are widely used in combination with alkali metal halides to increase the catalyst's solubility and, consequently, its reactivity. rsc.orggoogle.com The crown ether complexes with the alkali metal cation, which in turn activates the corresponding anion for the reaction. google.com
In the context of supported catalysts, additives like 2,2-bipyridyl and succinic acid derivatives (such as 2-dimethyl succinic acid or 2-hydroxysuccinic acid) are used to form a stable complex with potassium fluoride. google.com This complex provides stable active sites on the catalyst, leading to higher activity and a longer operational life. google.com
Reaction Parameters and Process Optimization
The selective synthesis of hexafluoropropene trimer is highly dependent on the optimization of various reaction parameters. The choice of solvent, temperature, pressure, and catalyst concentration are all interrelated and must be carefully controlled. scispace.comgoogle.com
Solvent: Polar aprotic solvents are commonly used in liquid-phase oligomerization. google.com The selectivity of the reaction can be steered by the choice of solvent. For example, using acetonitrile often favors the formation of dimers, while N,N-dimethylformamide (DMF) promotes the production of trimers. google.comgoogle.com
Temperature: Temperature is a critical factor. For the selective production of the trimer using a halide catalyst in DMF, a reaction temperature of approximately 90°C is recommended. google.com In contrast, gas-phase synthesis on supported catalysts occurs at much higher temperatures, ranging from 260 to 320°C. patsnap.com
Pressure: The reaction can be carried out under normal or slightly elevated pressure. google.com
Catalyst Concentration: The concentration of the catalyst is another lever for process control, though specific optimal concentrations depend heavily on the other reaction conditions. scispace.comgoogle.com
By carefully tuning these parameters, the oligomerization of hexafluoropropene can be optimized to achieve a high yield and selectivity for the desired trimer product.
Solvent Effects in Hexafluoropropene Trimer Synthesis (e.g., N,N-Dimethylformamide, Acetonitrile)
The selection of a solvent is a critical parameter in the synthesis of hexafluoropropene trimer, as it significantly impacts the reaction rate and the distribution of oligomeric products. google.comgoogle.com Polar, aprotic solvents are generally preferred for this process. google.com
Notably, the use of N,N-Dimethylformamide (DMF) as a solvent has been shown to favor the formation of the trimer with high selectivity. google.com For instance, conducting the oligomerization reaction in DMF at approximately 90°C can yield the trimer with a selectivity of about 93.7%. google.comgoogle.com In contrast, solvents like acetonitrile or methylene (B1212753) chloride tend to favor the production of the dimer, especially when the reaction is carried out near room temperature, achieving a selectivity of 99% or more for the dimer. google.com The use of other organic solvents may result in a mixture of different oligomers. google.com
The choice of solvent also influences the ratio of different trimer isomers formed during the synthesis. google.com
Table 1: Effect of Solvent on Hexafluoropropene Oligomerization
| Solvent | Predominant Product | Selectivity | Reference |
| N,N-Dimethylformamide (DMF) | Trimer | ~93.7% | google.comgoogle.com |
| Acetonitrile | Dimer | >99% | google.com |
| Methylene Chloride | Dimer | >99% | google.com |
Temperature and Pressure Regimes for Oligomerization
Temperature and pressure are significant, albeit less influential than the solvent and catalyst, parameters in the oligomerization of hexafluoropropene. researchgate.netresearchgate.net The reaction can generally be performed over a broad temperature range, from -20°C to 200°C, with a preferred range of 0°C to 100°C. google.comgoogle.com The optimal temperature can vary depending on the specific catalyst, solvent, and desired product composition. google.com For example, the selective synthesis of the trimer in N,N-dimethylformamide is often carried out at about 90°C. google.comgoogle.com
While the reaction can proceed at normal pressure, elevated pressures are often preferred to achieve a desirable reaction rate. google.comgoogle.com Some processes may require high temperature and pressure to ensure an industrially viable reaction rate. google.com The reaction time is also interdependent with these conditions and can range from several minutes to several hours. google.com
Continuous vs. Batch Process Strategies for Hexafluoropropene Trimer Production
The production of hexafluoropropene trimer can be carried out using either continuous or batch processing strategies. google.comgoogleapis.com In a batch process, all reactants are loaded into a reactor at the beginning, and the reaction proceeds until completion. thechemicalengineer.com Conversely, a continuous process involves the continuous feeding of reactants and withdrawal of the product. googleapis.comthechemicalengineer.com
Continuous processing is often favored for its efficiency and ease of operation. googleapis.com It allows for better time-space utilization as the process is constantly productive, unlike batch processes which require downtime for loading, cleaning, and heating. thechemicalengineer.com Continuous methods can also offer tighter process control, leading to more consistent product quality. thechemicalengineer.com For the synthesis of a specific isomerically pure hexafluoropropene trimer, a continuous feed of the hexafluoropropene monomer into the reaction mixture has been employed. epo.org
The choice between batch and continuous processing can also be influenced by the scale of production. While batch mixing has a linear relationship between throughput and equipment cost, doubling the throughput in a continuous system typically results in a smaller cost increase, making it more justifiable for higher production requirements. exactmixing.com
Feedstock Control Strategies for Hexafluoropropene Monomer
Precise control over the hexafluoropropene (HFP) monomer feedstock is crucial for achieving high selectivity towards the desired trimer isomer. One effective strategy involves the continuous feeding of the HFP monomer into the reaction mixture at a controlled rate. epo.org
For the selective synthesis of a particular isomerically pure HFP trimer, a feed rate of less than 30% by weight per hour, based on the total weight of HFP monomer fed to the reaction, has been shown to be effective. epo.org This controlled addition, in conjunction with a reaction temperature of at least 60°C, can lead to the desired trimer being present in an amount of at least 70% by weight of the isolated crude product. epo.org This method allows for a one-step, highly atom-efficient process for producing isomerically pure HFP trimer. google.com
Selective Synthesis of Hexafluoropropene Trimer Isomers
The synthesis of hexafluoropropene trimer often results in a mixture of structural isomers. google.com However, for specific applications, the selective synthesis of a particular isomer is highly desirable.
Strategies for Isomerically Pure Hexafluoropropene Trimer Formation
The formation of isomerically pure hexafluoropropene trimer can be achieved through a one-step catalytic oligomerization of hexafluoropropene monomer. google.com This process allows for the production of a specific trimer structural isomer with high selectivity. epo.orggoogle.com
A key strategy involves reacting the hexafluoropropene monomer with a catalyst in a suitable solvent. google.com By carefully controlling the reaction conditions, such as continuously feeding the monomer at a specific rate and maintaining a certain reaction temperature, a high yield of the desired isomer can be obtained. epo.org For example, one method specifies a monomer feed rate of less than 30% by weight per hour and a reaction temperature of at least 60°C. epo.org This can result in the target trimer isomer comprising at least 85% by weight of the total hexafluoropropene trimer in the final product. epo.org
The resulting crude fluorochemical reaction product can then be isolated from the catalyst and solvent. epo.org Further purification, such as fractional distillation, can be employed to remove any remaining impurities and other isomers. google.com
Table 2: Composition of Crude Product in a Selective Synthesis
| Component | Weight Percentage |
| Isomerically Pure HFP Trimer | 85.58% |
| Other HFP Trimer Isomers | 2.12% |
| Other Components | 12.3% |
This data indicates a selectivity of 97.7% for the desired trimer isomer with respect to all structural isomers of HFP Trimer produced. google.com
Mechanistic Investigations of Isomerization During Synthesis
During the synthesis of hexafluoropropene trimer, isomerization can occur, leading to the formation of different structural isomers. google.com Mechanistic studies have shown that the isomerization of perfluoroolefins can be facilitated by the generation of carbon cations through the use of reagents like potassium fluoride (KF). scirp.org
The interaction between the catalyst and the solvent plays a crucial role in this process. For instance, the addition of a crown ether can enhance the catalytic activity of an alkali metal halide, like KF, by coordinating with the cation and activating the corresponding anion. google.comscirp.org This increased nucleophilicity of the anion can then promote the isomerization process. google.com
The reaction of hexafluoropropene trimers with nucleophiles, such as those derived from alcohols or phenols, can also lead to different isomeric products depending on the nature of the nucleophilic agent. sibran.ru The initial step is the attack of the nucleophile on the double bond. Subsequent elimination of a fluoride ion can occur from different positions, resulting in various isomers. sibran.ru Studies have also investigated the isomerization of hexafluoropropene dimers, which can provide insights into the mechanisms at play during trimerization. scirp.orgoalib.com
Chemical Reactivity and Derivatization Pathways of Hexafluoropropene Trimer
Nucleophilic Reaction Chemistry of Hexafluoropropene (B89477) Trimer
The presence of multiple fluorine atoms significantly influences the electronic properties of the carbon-carbon double bond in hexafluoropropene trimer, rendering it highly electrophilic. This characteristic facilitates reactions with a variety of nucleophiles.
Hexafluoropropene trimer readily reacts with primary amines through an indirect substitution of fluorine atoms, leading to the formation of corresponding enamines and enimines. guidechem.comsigmaaldrich.com This reaction highlights the trimer's affinity for primary amines and serves as a significant pathway for synthesizing novel nitrogen-containing fluorinated compounds. fluoromart.com The interaction with ammonia (B1221849) and primary amines can also lead to adduct formation and subsequent intramolecular cyclization. fluoromart.com
The general mechanism involves the nucleophilic attack of the primary amine on one of the sp² hybridized carbon atoms of the double bond. This is followed by the elimination of a fluoride (B91410) ion and subsequent rearrangement to yield the stable enamine or enimine structure. The specific isomer of the hexafluoropropene trimer used can influence the final product distribution.
Table 1: Products from the Reaction of Hexafluoropropene Trimer with Primary Amines
| Reactant | Product Type | Reference |
|---|---|---|
| Primary Amine | Enamine, Enimine | guidechem.comsigmaaldrich.com |
The reaction of hexafluoropropene trimer with alcohols and substituted phenols provides a valuable route for the synthesis of fluorine-containing ethers. fluoromart.comsibran.ru The course of this reaction is highly dependent on the nature of the oxygen nucleophile. sibran.ru
The initial step in these reactions is the nucleophilic attack of the alcohol or phenol (B47542) at a carbon atom of the double bond. sibran.ru The subsequent transformation of the resulting carbanionic intermediate differs based on the nucleophile:
With alcohols: The elimination of a fluoride ion from the β-position is favored, leading to the formation of one class of fluorine-containing ethers. sibran.ru
With phenols: The elimination of a fluoride ion occurs from the α-position, resulting in a different structural isomer of the ether product. sibran.ru
When a mixture of hexafluoropropylene trimer isomers is used, the reaction with alcohols and substituted phenols can yield two distinct products. sibran.ru The reaction of hexafluoropropylene dimers and trimers with phenol in the presence of triethylamine (B128534) is a known method for producing these ethers. fluorine1.ru These reactions can also be catalyzed by bases like potassium hydroxide (B78521) or triethylamine in solvents such as tetrahydrofuran, acetone, or acetonitrile (B52724). fluorine1.ru The resulting perfluoroalkyl ethers are valuable as intermediates for surfactants. google.com
Table 2: Reaction Pathways with Alcohols and Phenols | Nucleophile | Position of Fluoride Elimination | Product Type | Reference | | --- | --- | --- | | Alcohols | β-position | Fluorine-Containing Ether (Type 1) | sibran.ru | | Phenols | α-position | Fluorine-Containing Ether (Type 2) | sibran.ru |
Oxidation Reactions of Hexafluoropropene Trimers
The electron-deficient double bond of hexafluoropropene trimer is also susceptible to oxidation, leading to the formation of valuable epoxide derivatives.
The oxidation of hexafluoropropylene trimers can be effectively achieved using sodium hypochlorite (B82951) in the presence of acetonitrile, which results in the formation of hexafluoropropylene trimer oxides, also known as epoxides. smolecule.comosti.gov This reaction specifically yields α-oxides. osti.gov The two primary isomers of the trimer, perfluoro-3-isopropyl-4-methylpent-2-ene and perfluoro-3-ethyl-2,4-dimethylpent-2-ene, are oxidized to their corresponding epoxides: 2,3-epoxyperfluoro-3-isopropyl-4-methylpentane and 2,3-epoxyperfluoro-3-ethyl-2,4-dimethylpentane. osti.gov
A significant feature of the epoxidation of hexafluoropropylene trimers is its stereoselectivity. osti.gov According to ¹⁹F NMR data, the epoxidation reaction proceeds to form only one conformer of the α-oxide for each trimer isomer. osti.gov This high degree of stereoselectivity is a critical aspect for the synthesis of specific, well-defined downstream products.
The reactivity of the resulting hexafluoropropylene trimer oxides with nucleophiles is largely governed by steric factors. osti.gov The bulky perfluoroalkyl groups surrounding the epoxide ring influence the approach of the nucleophile. Theoretical studies on the simpler hexafluoropropylene oxide (HFPO) show that nucleophiles preferentially attack the more sterically hindered β-carbon atom, which is contrary to the typical regioselectivity observed in non-fluorinated epoxides. mdpi.com This anomalous reactivity is attributed to electronic effects, specifically the strong electron-withdrawing nature of the trifluoromethyl group. mdpi.com This suggests that the reactivity of hexafluoropropylene trimer oxides will also be a complex interplay of steric and electronic effects.
Other Chemical Transformations and Functionalization
The chemical behavior of Hexafluoropropene (HFP) trimer is characterized by the reactivity of its internal carbon-carbon double bond and the presence of highly electronegative fluorine atoms, which create electrophilic centers susceptible to nucleophilic attack. These structural features allow for a range of chemical transformations and functionalization strategies, enabling the introduction of diverse chemical moieties and the synthesis of complex, high-value fluorinated molecules.
Introduction of Novel Functional Groups via Hexafluoropropene Trimer
Hexafluoropropene trimer serves as a versatile platform for introducing a variety of functional groups into a fluorinated backbone. Its reactivity allows for the formation of new carbon-heteroatom bonds, primarily through nucleophilic substitution reactions where a fluorine atom is displaced.
Research has shown that HFP trimer readily reacts with primary amines. sigmaaldrich.cn This reaction proceeds via an indirect substitution of fluorine atoms, leading to the formation of the corresponding enamines and imines. sigmaaldrich.cnchemicalbook.com Similarly, the interaction of the trimer with thiols results in the synthesis of alkyl(aryl)perfluoroalkadienyl sulfides, demonstrating the compound's capacity to undergo nucleophilic attack by sulfur-based nucleophiles. smolecule.com
Oxidation reactions further expand the functionalization possibilities. For instance, the oxidation of HFP trimers using reagents like sodium hypochlorite in the presence of acetonitrile can yield α-oxides, such as 2,3-epoxyperfluoro-3-isopropyl-4-methylpentane and 2,3-epoxyperfluoro-3-ethyl-2,4-dimethylpentane. smolecule.comosti.gov These epoxides are valuable intermediates that can undergo further reactions with various nucleophiles. osti.gov The introduction of these functional groups—such as amines, imines, sulfides, and epoxides—transforms the relatively inert trimer into a reactive building block for more complex chemical synthesis.
A summary of functional groups introduced via HFP trimer reactions is presented below.
| Nucleophile/Reagent | Functional Group Introduced | Resulting Product Class |
|---|---|---|
| Primary Amines | Amine/Imine | Enamines and Imines sigmaaldrich.cnchemicalbook.com |
| Thiols | Thiol/Sulfide | Alkyl(aryl)perfluoroalkadienyl sulfides smolecule.com |
Synthesis of Photochromic Derivatives (e.g., Spiroindolinonaphthoxazine)sigmaaldrich.cnlookchem.com
Hexafluoropropene trimer is utilized as a key reagent in the synthesis of advanced functional materials, such as photochromic derivatives. sigmaaldrich.cnchemicalbook.comlookchem.comcookechem.comscbt.comlookchem.comchemicalbook.com Photochromic compounds can change their color upon exposure to light, a property that makes them valuable for applications like smart windows, optical data storage, and security inks.
One notable example is the synthesis of novel spiroindolinonaphthoxazine derivatives. In a documented synthesis, a precursor, 1,3,3-trimethyl-9′-hydroxy-spiro[indoline-2,3′(3H)- naphtho[2,1-b] Current time information in Bangalore, IN.chemblink.comoxazine], is reacted directly with hexafluoropropene trimer. researchgate.netresearchgate.net This reaction attaches the bulky, electron-withdrawing fluorinated group to the photochromic molecule, which can significantly modify its properties, such as its light-absorption spectrum, color-fading kinetics, and fatigue resistance. researchgate.net The synthesis demonstrates the utility of HFP trimer in creating highly specialized and functionalized molecules. researchgate.netresearchgate.net
Detailed below are the key components in the synthesis of the fluorinated spiroindolinonaphthoxazine derivative.
| Reactant Name | Chemical Role | Resulting Product |
|---|---|---|
| 1,3,3-trimethyl-9′-hydroxy-spiro[indoline-2,3′(3H)- naphtho[2,1-b] Current time information in Bangalore, IN.chemblink.comoxazine] | Photochromic Precursor | Fluorinated Spiroindolinonaphthoxazine Derivative researchgate.netresearchgate.net |
Formation of Complex Fluorinated Imines (e.g., 2-trifluoromethyl-3-heptadifluoroisopropyl-2-perfluoropentene-4-(N′,N′-dimethylamino propyl) imino(I))sigmaaldrich.cnlookchem.com
The reactivity of hexafluoropropene trimer with primary amines is a foundational pathway for creating complex fluorinated imines. sigmaaldrich.cnchemicalbook.com These imines are important intermediates in organofluorine chemistry, serving as precursors for various nitrogen-containing fluorinated compounds.
A specific application of this reactivity is the preparation of 2-trifluoromethyl-3-heptadifluoroisopropyl-2-perfluoropentene-4-(N′,N′-dimethylamino propyl) imino(I). sigmaaldrich.cnchemicalbook.comlookchem.comcookechem.comlookchem.comsigmaaldrich.comas-1.co.jpcnreagent.comxunlan.net The synthesis involves the reaction of the HFP trimer with a primary amine, in this case, N',N'-dimethyl-1,3-propanediamine. The nucleophilic amine attacks the electrophilic carbon of the trimer's double bond, leading to the substitution of a fluorine atom and the formation of the complex imine structure. The resulting molecule combines a bulky, highly fluorinated backbone from the trimer with a functional amine-containing side chain, making it a candidate for further chemical modification or for use in specialized applications where the properties of both moieties are desired. lookchem.com
The general synthetic pathway is outlined in the following table.
| Reactant 1 | Reactant 2 | Product Class | Specific Example Product |
|---|
Advanced Analytical and Characterization Methodologies for Hexafluoropropene Trimer
Spectroscopic Techniques for Isomeric Composition Analysis
Spectroscopic methods are indispensable for elucidating the structural details of hexafluoropropene (B89477) trimer isomers.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR spectroscopy stands as a powerful tool for the detailed characterization of fluorinated compounds like the hexafluoropropene trimer. Its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus allow for the differentiation and quantification of various isomers present in a mixture.
The ¹⁹F NMR spectru
Chromatographic Techniques for Product Analysis
Methodologies for the Separation of Hexafluoropropene Trimer Isomeric Mixtures
The synthesis of hexafluoropropene trimer typically results in a complex mixture of structural and conformational isomers. researchgate.net The separation and characterization of these individual isomers are crucial for understanding their unique physicochemical properties and for applications requiring isomerically pure compounds. epo.org The primary analytical techniques employed for the separation of these isomeric mixtures are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for identification. nih.govchromatographyonline.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is an indispensable tool for structural elucidation and quantitative analysis of isomer ratios, sometimes even without prior separation. researchgate.netfluorine1.ru
Gas chromatography is a powerful and widely used technique for separating the volatile isomers of hexafluoropropene trimer. google.com The high resolution required to separate structurally similar fluorinated isomers is often achieved using high-efficiency capillary columns. vurup.skthermofisher.com The choice of stationary phase is critical; phases with special selectivity, such as those with fluoroaromatic groups (e.g., pentafluorophenyl) or liquid crystalline phases, can provide enhanced separation of positional and geometric isomers by exploiting subtle differences in polarity, shape, and intermolecular interactions like dipole-dipole and π-π interactions. chromatographyonline.comvurup.skthermoscientific.com Preparative GC (prep-GC) can be utilized to isolate specific isomers in sufficient quantities for further individual study. fluorine1.ru For instance, one isomer of hexafluoropropene trimer was successfully isolated using a prep-GC system with a column packed with 20% 4F on silanized silochrome C-80. fluorine1.ru
High-performance liquid chromatography is another viable method for the separation of perfluorinated compound isomers. nih.gov Reversed-phase HPLC using specialized columns, such as those with a pentafluorophenyl (PFP) stationary phase, has demonstrated superior selectivity for fluorinated analytes compared to traditional alkyl chain phases. chromatographyonline.comthermoscientific.com The addition of modifiers like ammonium (B1175870) acetate (B1210297) to the mobile phase can improve chromatographic resolution. thermoscientific.com The combination of HPLC with tandem mass spectrometry (LC-MS/MS) is particularly effective for both separating and identifying isomers in complex mixtures. acs.orgwaters.com
While chromatography separates isomers, ¹⁹F NMR spectroscopy is a definitive method for their identification and quantification. fluorine1.ru It can be used to analyze the composition of trimer mixtures, as the chemical shifts of fluorine atoms are highly sensitive to their local electronic environment, which differs between isomers. fluorine1.ru Researchers have successfully used ¹⁹F NMR to determine the isomeric composition of hexafluoropropene trimer mixtures, noting that chemical shifts are not significantly affected by concentration, allowing for reliable analysis of the bulk mixture. fluorine1.ru In some cases, ¹⁹F NMR spectra have been used to identify and characterize stable rotational isomers (rotamers) that are stable up to high temperatures. researchgate.net
The following table summarizes exemplary chromatographic conditions used for the separation of hexafluoropropene trimer and related perfluorinated isomers.
| Technique | Column/Stationary Phase | Conditions | Application | Reference(s) |
| Preparative Gas Chromatography (Prep-GC) | 20% 4F on silanized silochrome C-80 (4m x 8mm) | Column Temp: 85°C; Carrier Gas: Helium (280 ml/min) | Isolation of a specific hexafluoropropene trimer isomer. | fluorine1.ru |
| Gas Chromatography (GC) | Not specified | Not specified | Analysis of dimer and trimer content in oligomer product. | google.com |
| High-Performance Liquid Chromatography (HPLC)-MS/MS | Hypersil GOLD™ PFP (1.9 µm, 100 x 2.1 mm) | Mobile Phase: A: 20 mM Aqueous Ammonium Acetate, B: Methanol; Gradient elution | Separation of 30 perfluorinated compounds, including isomers. | chromatographyonline.com |
| Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS | ACQUITY UPLC Column | Gradient elution | Rapid separation of perfluorinated alkyl sulphonate homologs and isomers. | waters.com |
| High-Resolution Gas Chromatography (HRGC)-MS | Not specified | Derivatization to iso-propyl ester required for volatility. | Separation of eleven perfluorooctane (B1214571) sulfonate (PFOS) isomers. | nih.gov |
Applications of Hexafluoropropene Trimer in Advanced Materials and Chemical Synthesis
Role as a Building Block in Polymer Chemistry
Hexafluoropropene (B89477) trimer serves as a fundamental component in the synthesis and modification of various high-performance polymers. Its incorporation into polymer chains significantly enhances their properties, making them suitable for demanding applications.
Fluoropolymer Synthesis and Modification
Hexafluoropropene trimer is a key monomer in the production of fluoropolymers. guidechem.com Fluoropolymers are prized for their exceptional resistance to heat and chemicals. The trimer can be polymerized to form long-chain fluorinated polymers. For example, it is used in the synthesis of copolymers of tetrafluoroethylene (B6358150) (TFE) and hexafluoropropylene (HFP), where the HFP units, derived from the trimer's monomer, disrupt the crystallinity of the polymer, enhancing its flexibility and processing characteristics. researchgate.net The resulting materials find use in coatings, seals, and gaskets, especially in the automotive and aerospace industries where durability under extreme conditions is paramount. chemimpex.com
Preparation of Fluorosilicone Modified Polymers and Polyurethane
The versatility of hexafluoropropene trimer extends to the modification of other polymer systems, such as silicones and polyurethanes. It is utilized in the preparation of fluorosilicone modified polyurethane, where it can act as a foaming agent. fluorotech.com.cn The incorporation of fluorinated segments from the trimer into the polymer backbone leads to materials with enhanced properties. For instance, fluorosilicone rubbers, synthesized through processes like anionic ring-opening polymerization of cyclic siloxane monomers, exhibit improved chemical resistance. mdpi.comnih.govresearchgate.net These modified polymers are valuable in applications requiring both the flexibility of silicones and the chemical resistance imparted by fluorine. mdpi.com Similarly, fluorinated polyurethanes combine the advantageous mechanical properties of polyurethanes with the high thermal stability and chemical resistance of fluoropolymers. mdpi.commdpi.com
Influence on Polymer Molecular Weight Control (e.g., in Hexafluoropropylene Oxide Polymerization)
Hexafluoropropene trimer also plays a crucial role as a chain transfer agent in polymerization processes, which is a reaction that controls the molecular weight of the resulting polymer. google.comyoutube.comwikipedia.org In the anionic polymerization of hexafluoropropylene oxide (HFPO), for instance, hexafluoropropene trimer, along with its dimer, is used to regulate the molecular weight of the final polymer. google.com A specific weight ratio of the dimer to the trimer is crucial for achieving the desired molecular weight range in the resulting HFPO polymer. google.com This control over molecular weight is essential for tailoring the polymer's properties for specific applications, such as high-performance lubricants and fluids. google.com
Precursor in Specialty Chemical Production
Beyond its role in polymer synthesis, hexafluoropropene trimer is a valuable precursor for a variety of specialty chemicals, leveraging its unique fluorinated structure to create high-performance products.
Synthesis of Fluorinated Surfactants
Hexafluoropropene trimer serves as a raw material for the synthesis of fluorinated surfactants. fluorotech.com.cnchemimpex.com These surfactants are highly effective at reducing surface tension due to the strong electronegativity and low polarizability of the fluorine atoms. They are used in a variety of applications, including as water- and oil-repellent finishing agents for textiles and leather. fluorotech.com.cn The synthesis of fluoro-tertiary and quaternary ammonium (B1175870) cationic surfactants has been reported, highlighting the trimer's utility in creating these specialized molecules. sigmaaldrich.com
Materials for Water and Oil Repellency
Hexafluoropropene trimer is a foundational chemical in the synthesis of advanced fluorinated materials that provide high levels of water and oil repellency. Its highly fluorinated structure is leveraged to create polymers and surfactants that dramatically lower the surface energy of treated substrates, preventing wetting by both aqueous and oleaginous liquids. These properties are critical in a variety of applications, from performance textiles to protective coatings on electronic components.
The primary application of hexafluoropropene trimer in this context is as a monomer or intermediate in the production of side-chain fluorinated polymers. These polymers are designed to have a non-fluorinated backbone that provides adhesion to the substrate, and perfluoroalkyl side chains that orient at the surface to create a repellent barrier. The trimer can be functionalized and then polymerized, or used to synthesize other fluorinated monomers that are subsequently incorporated into polymers.
The effectiveness of these repellent treatments is quantified by measuring the contact angle of a liquid droplet on the treated surface. A higher contact angle indicates greater repellency. For water repellency (hydrophobicity), a contact angle greater than 90 degrees is considered hydrophobic, while superhydrophobic surfaces exhibit contact angles greater than 150 degrees. For oil repellency (oleophobicity), the performance is often rated using the AATCC Test Method 118, which uses a series of hydrocarbons with decreasing surface tension. A higher grade indicates better repellency.
Detailed Research Findings:
Research into fluorinated repellents has shown a clear structure-property relationship. The length and structure of the perfluoroalkyl side chains, derived from precursors like hexafluoropropene trimer, are critical to performance. While historically longer-chain (C8) fluorocarbons were used and demonstrated excellent repellency, regulatory concerns have shifted research towards shorter-chain (C6 and C4) alternatives. While these shorter-chain materials can still provide excellent water repellency, achieving high levels of oil repellency can be more challenging.
Studies on fabrics treated with fluorinated polymers derived from short-chain precursors show that it is possible to achieve high water contact angles, often exceeding 140 degrees. The durability of these finishes to laundering and abrasion is a key area of research, with cross-linking agents often incorporated into the polymer structure to enhance adhesion to the fabric.
Below is a table summarizing the typical performance of surfaces treated with fluorinated repellent agents derived from fluoroalkene chemistry.
Interactive Data Table: Performance of Fluorinated Repellent Coatings
| Property | Test Method | Typical Performance Metric | Substrate Example |
| Water Repellency | Contact Angle Goniometry | > 120° | Polyester Fabric |
| Oil Repellency | AATCC TM-118 | Grade 4-6 | Cotton Fabric |
| Surface Energy | Dyne Pen | < 20 mN/m | Glass |
Contributions to High-Performance Materials
Hexafluoropropene trimer is a versatile building block for a range of high-performance materials that are valued for their exceptional stability and unique properties. Its incorporation into polymers and other formulations imparts characteristics such as high thermal stability, extreme chemical inertness, low surface energy, and excellent dielectric properties. These attributes make it an essential component in materials designed for demanding environments, from aerospace and automotive to electronics and industrial applications.
Insulating Materials for Electronics and Electrical Applications
In the electronics and electrical industries, the demand for high-performance insulating materials is paramount for the reliability and longevity of components. Hexafluoropropene trimer possesses a combination of properties that make it an excellent candidate for these applications, both as a liquid dielectric and as a precursor to solid insulating materials.
Its primary advantages lie in its outstanding dielectric properties, including a low dielectric constant and high dielectric strength. A low dielectric constant is crucial for high-frequency applications, as it minimizes signal loss and crosstalk between conductors. High dielectric strength allows for the use of thinner insulating layers without the risk of electrical breakdown, enabling the miniaturization of electronic components.
Furthermore, hexafluoropropene trimer is chemically inert and has high thermal stability, ensuring that it does not corrode or react with sensitive electronic components, even at elevated operating temperatures. It is also used as a heat transfer fluid in immersion cooling systems for data centers and other high-power electronics. In this application, it functions as both a coolant and an electrical insulator, directly contacting the electronic components to efficiently remove heat while preventing short circuits.
Detailed Research Findings:
Research has focused on the use of isomerically pure forms of hexafluoropropene trimer to optimize its physical and electrical properties for use as a heat transfer and dielectric fluid. These highly pure fluids exhibit very low pour points and low viscosity over a wide temperature range, which is critical for efficient cooling. They also demonstrate high volume resistivity, which is a measure of their ability to resist the flow of electrical current.
As a component in solid insulation, hexafluoropropene trimer is used to synthesize fluoropolymers for coating wires, cables, and electronic components. These coatings provide a robust barrier against moisture and chemical contaminants, preventing corrosion and electrical leakage.
Below is a data table summarizing the key electrical and thermal properties of hexafluoropropene trimer.
Interactive Data Table: Electrical and Thermal Properties of Hexafluoropropene Trimer
| Property | Typical Value | Unit | Significance in Electrical Applications |
| Dielectric Constant | ~2.0 | - | Minimizes signal loss in high-frequency circuits. |
| Dielectric Strength | > 35 | kV/2.5 mm | Indicates high resistance to electrical breakdown. |
| Volume Resistivity | > 1 x 10^12 | Ω·m | Shows excellent electrical insulation capability. |
| Thermal Conductivity | ~0.06 | W/(m·K) | Allows for effective heat dissipation in cooling applications. |
Advanced Coatings and Adhesives
Hexafluoropropene trimer serves as a critical precursor in the formulation of advanced coatings and adhesives that offer superior performance in harsh environments. The unique properties of fluorine are imparted to the final products, resulting in coatings with exceptional durability, chemical resistance, and low surface energy, and adhesives that can bond to a wide variety of substrates, including low-energy surfaces.
In coatings, polymers derived from hexafluoropropene trimer are used to create protective layers that are resistant to a wide range of chemicals, including acids, bases, and organic solvents. These coatings also exhibit excellent thermal stability, allowing them to protect substrates at high temperatures. The low surface energy of these fluorinated coatings provides anti-graffiti and easy-to-clean properties, as well as preventing the adhesion of contaminants. Furthermore, their inherent UV resistance makes them ideal for outdoor applications where long-term color and gloss retention are required.
In the realm of adhesives, fluorinated polymers and surfactants derived from hexafluoropropene trimer are used to enhance performance. Fluorosurfactants can be added to adhesive formulations to improve wetting and spreading on low-energy surfaces like plastics, ensuring a strong and uniform bond. Fluorinated polymers can also be the primary component of specialty adhesives designed for applications requiring high chemical and thermal resistance.
Detailed Research Findings:
Research in this area has focused on the development of fluorinated copolymers that incorporate hexafluoropropene trimer-derived monomers. By copolymerizing these fluorinated monomers with other monomers like acrylates, it is possible to tailor the properties of the resulting coating or adhesive. For example, the flexibility, adhesion, and hardness of a coating can be optimized by adjusting the ratio of fluorinated to non-fluorinated monomers.
The adhesion of these coatings is often evaluated using standard test methods such as ASTM D3359 (cross-hatch adhesion). High-performance fluorinated coatings typically exhibit excellent adhesion to a variety of substrates, including metals and plastics. The chemical resistance is evaluated by exposing the coated substrate to various chemicals for extended periods and observing any changes in the coating's appearance or properties.
Below is a table summarizing the performance characteristics of advanced coatings formulated with hexafluoropropene trimer derivatives.
Interactive Data Table: Performance of Advanced Coatings from Hexafluoropropene Trimer Derivatives
| Performance Characteristic | Test Method | Typical Result | Application Benefit |
| Adhesion | ASTM D3359 | 4B - 5B | Excellent bonding to various substrates, preventing delamination. |
| Chemical Resistance | Chemical Spot Test | No effect from most acids, bases, and solvents | Protects underlying material from corrosion and degradation. |
| UV Resistance | QUV Accelerated Weathering | > 2000 hours with minimal gloss loss | Long-term durability and color stability in outdoor environments. |
| Hardness | Pencil Hardness (ASTM D3363) | F - 2H | Good scratch and abrasion resistance. |
Sealant and Gasket Formulations Requiring Chemical Resistance
Hexafluoropropene trimer is a key monomer in the production of high-performance fluoroelastomers, which are synthetic rubbers renowned for their exceptional chemical and thermal resistance. These fluoroelastomers are widely used in the manufacturing of seals, gaskets, and O-rings for critical applications in the automotive, aerospace, chemical processing, and oil and gas industries.
The incorporation of hexafluoropropene into the polymer backbone, often in combination with other fluorinated monomers like vinylidene fluoride (B91410) (VDF) and tetrafluoroethylene (TFE), results in a fluoroelastomer with a high fluorine content. This high fluorine content is directly responsible for the material's low chemical reactivity and its ability to resist swelling and degradation when exposed to a wide range of aggressive chemicals, including fuels, oils, solvents, and acids.
In addition to their chemical resistance, fluoroelastomers derived from hexafluoropropene exhibit excellent performance at high temperatures, often capable of continuous service at temperatures up to 200°C (392°F) or higher. They also have low compression set, meaning they retain their sealing force over long periods, even under compression and at high temperatures. This is a critical property for ensuring the long-term integrity of a seal.
Detailed Research Findings:
The specific type of fluoroelastomer and its properties can be tailored by varying the types and ratios of the monomers used in its synthesis. For example, copolymers of VDF and hexafluoropropene are a common type of fluoroelastomer (FKM). Terpolymers that also include TFE can offer even greater chemical resistance. The choice of curing system (e.g., bisphenol or peroxide cure) also plays a significant role in the final properties of the fluoroelastomer, affecting its chemical resistance, thermal stability, and compression set.
The chemical resistance of these materials is typically evaluated by immersing samples in various chemicals at elevated temperatures for extended periods and then measuring the change in volume, weight, and physical properties such as hardness and tensile strength. A low volume swell and minimal change in physical properties indicate good chemical resistance.
Below is a data table providing a summary of the chemical compatibility of fluoroelastomers (FKM) derived from hexafluoropropene.
Interactive Data Table: Chemical Compatibility of Fluoroelastomers (FKM) from Hexafluoropropene
| Chemical Class | Specific Chemical | Compatibility Rating |
| Hydrocarbon Fuels | Gasoline, Diesel | Excellent |
| Aromatic Solvents | Toluene, Xylene | Good to Excellent |
| Chlorinated Solvents | Trichloroethylene | Good |
| Acids | Dilute Sulfuric Acid | Excellent |
| Automotive Fluids | Engine Oil, Transmission Fluid | Excellent |
| Polar Solvents | Acetone, Ketones | Poor to Fair |
| Amines | Ammonia (B1221849) | Poor |
Theoretical and Computational Studies of Hexafluoropropene Trimer
Molecular Modeling of Hexafluoropropene (B89477) Trimer Structure and Isomerism
The trimerization of hexafluoropropene can result in several structural isomers, and molecular modeling is a fundamental tool for identifying these possible structures and determining their relative thermodynamic stabilities. scirp.orgchemicalbook.com Computational methods, particularly density functional theory (DFT), are employed to perform geometry optimizations for various potential isomers. These calculations seek to find the lowest energy conformation for each isomeric structure on the potential energy surface.
Research on related hexafluoropropene oligomers, such as the dimer, has demonstrated the utility of these approaches. For instance, calculations on the two primary dimer isomers, Perfluoro(4-methylpent-2-ene) and Perfluoro(2-methylpent-2-ene), have shown that Perfluoro(2-methylpent-2-ene) is the more thermodynamically stable compound. scirp.org Similar computational strategies are applied to the trimer isomers to predict their relative energies. The single-point energies calculated for the optimized geometries provide a quantitative measure of their stability. scirp.org
The structural parameters obtained from these models, including bond lengths, bond angles, and dihedral angles, are crucial for understanding the steric and electronic effects that govern the geometry of these highly fluorinated molecules. The presence of numerous bulky, electronegative fluorine atoms leads to significant intramolecular steric repulsion, which heavily influences the preferred three-dimensional structure of each isomer.
Table 1: Comparison of Calculated Energies for Hexafluoropropene Dimer Isomers This table serves as an illustrative example of the data generated in computational studies of hexafluoropropene oligomers, based on findings for the dimer. scirp.org
| Isomer Name | CAS Number | Function | Calculated Single-Point Energy (kJ/mol) | Relative Stability |
| Perfluoro(4-methylpent-2-ene) | 2070-70-4 | Dimer Isomer 1 | -3745654.61 | Less Stable |
| Perfluoro(2-methylpent-2-ene) | 1584-03-8 | Dimer Isomer 2 | -3745686.47 | More Stable |
Data sourced from a study on hexafluoropropene dimer isomerization. scirp.org
Quantum Mechanical Calculations for Reactivity Prediction and Reaction Mechanism Elucidation
Quantum mechanical (QM) calculations are essential for predicting the reactivity of hexafluoropropene trimer isomers and for mapping out the pathways of their chemical reactions. nih.gov Methods like DFT are used to calculate electronic structure properties that correlate with reactivity, such as the distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). These calculations can identify sites within the molecule that are susceptible to nucleophilic or electrophilic attack. mdpi.com
Furthermore, QM methods are used to elucidate reaction mechanisms by locating transition states and calculating activation energy barriers. scirp.org For example, in the study of hexafluoropropene dimer isomerization, theoretical calculations identified the transition state structure and determined the energy barrier for the conversion of the less stable isomer to the more stable one. scirp.org A similar approach can be applied to understand the interconversion of hexafluoropropene trimer isomers or their reactions with other chemical species. The calculated energy barrier of 31.86 kJ·mol⁻¹ for the dimer isomerization highlights the ability of these methods to provide key kinetic data. scirp.org
These computational investigations are critical for understanding the stability and potential degradation pathways of per- and polyfluoroalkyl substances (PFAS) in various environments. nih.govacs.org By simulating complex reaction coordinates, researchers can predict the formation of various byproducts and intermediates, which is often challenging to determine through experimental means alone. acs.org
Simulations of Molecular Interactions and Conformational Analysis
The complex three-dimensional structure of the hexafluoropropene trimer is not rigid; it can adopt various conformations due to rotation around its carbon-carbon single bonds. Simulations of molecular interactions and conformational analysis are used to explore this conformational landscape. Perfluorinated alkyl chains, unlike their hydrocarbon counterparts, often adopt helical or twisted backbone conformations to minimize the steric repulsion between adjacent fluorine atoms. nsf.goviaea.org
Molecular dynamics (MD) simulations and potential energy surface (PES) scans are common techniques to study the conformational flexibility of such molecules. nih.gov A PES scan involves systematically changing a specific dihedral angle and calculating the molecule's energy at each step, revealing the energy barriers between different conformations. nsf.gov Studies on various perfluoroalkyl substances (PFAS) have shown that helicity is a common structural motif, emerging in chains with as few as four carbon atoms. nsf.govbohrium.com This helical nature is a direct consequence of the perfluorinated chain and is not significantly influenced by polar head groups. nsf.gov
MD simulations can model the behavior of the trimer in different environments (e.g., in a solvent or interacting with a surface), providing insights into its intermolecular interactions. nih.gov These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For fluorinated molecules, specialized force fields developed from quantum chemistry calculations are often required to accurately represent their unique properties, such as atomic charges and intramolecular forces. researchgate.netdntb.gov.ua
Computational Approaches to Understanding Spectroscopic Signatures of Hexafluoropropene Trimer Isomers
Computational spectroscopy plays a vital role in identifying and characterizing the isomers of the hexafluoropropene trimer. nsf.gov Experimental techniques like Nuclear Magnetic Resonance (NMR), particularly ¹⁹F NMR, are powerful tools for analyzing mixtures of these isomers. fluorine1.ru However, the spectra can be complex and overlapping. Computational methods can predict spectroscopic parameters, such as NMR chemical shifts and spin-spin coupling constants, which are then compared with experimental data to facilitate spectral assignment. mdpi.com
Studies have focused on refining the ¹⁹F NMR spectral characteristics of hexafluoropropene oligomers, including the trimers. fluorine1.ru It has been noted that there can be discrepancies in literature values for chemical shifts. Computational modeling helps to resolve these ambiguities by providing a theoretical basis for the observed shifts. The calculations can show how the specific electronic environment of each fluorine atom, dictated by the isomer's unique geometry, influences its resonance frequency. fluorine1.ru
For example, theoretical calculations of vibrational frequencies can aid in the interpretation of Infrared (IR) and Raman spectra. By computing the vibrational modes and their corresponding intensities for each isomer, a theoretical spectrum can be generated. mdpi.com Comparing these simulated spectra with experimental ones allows for the confident assignment of observed spectral bands to specific molecular motions within a particular isomer, confirming its structure. nsf.govmdpi.com
Table 2: Experimental ¹⁹F NMR Chemical Shifts for Hexafluoropropene Trimer Isomers in a Mixture This table presents experimental data that is often the subject of computational verification and assignment. fluorine1.ru
| Trimer Isomer | Fluorine Atom Position | Chemical Shift (ppm) |
| Isomer IV | CF₃ | -70.9 |
| CF₃ | -72.6 | |
| CF | -148.6 | |
| CF | -159.2 | |
| Isomer V | CF₃ | -58.4 |
| CF₃ | -74.4 | |
| CF | -103.5 | |
| CF | -176.4 | |
| Isomer VI | CF₃ | -61.2 |
| CF₂ | -86.5 | |
| CF | -173.1 | |
| CF | -186.2 |
Data sourced from a study on the identification of hexafluoropropene oligomers by ¹⁹F NMR. fluorine1.ru
Environmental Considerations of Hexafluoropropene Trimer Excluding Toxicological and Bioaccumulation Impacts
Atmospheric Degradation Pathways
The presence of a double bond in the isomers of hexafluoropropene (B89477) trimer suggests that it can be susceptible to attack by atmospheric oxidants. The primary atmospheric degradation pathways for unsaturated organic compounds are reactions with hydroxyl radicals (•OH), ozone (O₃), and nitrate radicals (NO₃•). For perfluorinated alkenes, reactions with hydroxyl radicals and ozone are the most significant removal processes in the troposphere.
The reaction with hydroxyl radicals is a principal atmospheric degradation mechanism for many volatile organic compounds. The rate of this reaction determines the atmospheric lifetime of the compound. For perfluorinated alkenes, the high degree of fluorination influences their reactivity towards •OH radicals.
The table below presents the reaction rate constants with hydroxyl radicals and the corresponding atmospheric lifetimes for several perfluorinated alkenes, which can serve as a reference for estimating the atmospheric fate of hexafluoropropene trimer.
| Compound | Chemical Formula | Rate Constant (k_OH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |
| Perfluoroethene | C₂F₄ | 1.32 x 10⁻¹² | 1.2 days |
| Hexafluoropropene | C₃F₆ | 9.75 x 10⁻¹⁴ | 5.3 days |
| Perfluoro-2-butene (trans) | C₄F₈ | 7.50 x 10⁻¹⁴ | 21 days |
| Perfluoro-2-butene (cis) | C₄F₈ | 2.99 x 10⁻¹⁴ | 34 days |
| Perfluoro-2-methyl-2-pentene | C₆F₁₂ | 2.17 x 10⁻¹⁵ | 182 days |
Data sourced from a study on the rate constants for reactions between OH and perfluorinated alkenes researchgate.net. The atmospheric lifetime is calculated assuming an average global tropospheric •OH concentration.
Given that hexafluoropropene trimer is a larger, more complex molecule, its reaction rate with •OH radicals would need to be experimentally determined to accurately assess its atmospheric lifetime. However, based on the trend of decreasing reactivity with increasing molecular size and fluorination, it is plausible that the atmospheric lifetime of hexafluoropropene trimer is on the order of weeks to months.
Ozonolysis is a significant atmospheric degradation pathway for compounds containing carbon-carbon double bonds nih.govresearchgate.netwikipedia.org. The reaction involves the cleavage of the double bond by ozone, leading to the formation of carbonyl compounds nih.govresearchgate.netwikipedia.org. The general mechanism proceeds through the formation of a primary ozonide, which then rearranges to a more stable secondary ozonide. Subsequent reactions of the ozonide lead to the final degradation products nih.govresearchgate.netwikipedia.org.
The ozonolysis of α-pinene, a biogenic volatile organic compound, has been extensively studied and is known to produce a variety of oxygenated products and contribute to the formation of secondary organic aerosols helsinki.ficopernicus.org. While the structure of hexafluoropropene trimer is significantly different, the fundamental reaction with ozone would involve the cleavage of its C=C double bond. The expected products would be perfluorinated carbonyl compounds. The rate of this reaction for the trimer is anticipated to be slow, similar to other perfluorinated alkenes.
Persistence and Mobility in Environmental Compartments
Per- and polyfluoroalkyl substances (PFAS) are known for their high persistence in the environment due to the strength of the carbon-fluorine bond frontiersin.orgrsc.orgnih.govwiley.com. As a member of the PFAS class, hexafluoropropene trimer is expected to be highly persistent.
The mobility of PFAS in soil and water is influenced by several factors, including the chain length of the perfluorinated carbon chain, the functional group, and the properties of the environmental matrix such as organic carbon content and pH unipole.co.jp. Generally, long-chain PFAS, which includes compounds with nine or more carbon atoms like hexafluoropropene trimer, tend to be less mobile and sorb more strongly to soil and sediment compared to their short-chain counterparts researchgate.netfrontiersin.orgnih.govepa.gov. This is attributed to the increased hydrophobicity of the longer fluorinated chain rsc.org.
Once in the environment, hexafluoropropene trimer is likely to partition to soil and sediment. Its low water solubility and high density would further limit its mobility in aqueous systems. The transport of hexafluoropropene trimer in the environment would primarily be through the movement of contaminated soil particles or through atmospheric transport and subsequent deposition.
The following table summarizes the general mobility characteristics of PFAS based on their chain length.
| PFAS Category | Carbon Chain Length | General Mobility in Soil and Water |
| Short-chain | C4 - C7 | Higher mobility |
| Long-chain | C8 and above | Lower mobility, stronger sorption to solids |
This table provides a generalized overview of PFAS mobility trends.
Assessment of Global Warming Potential (GWP) for Hexafluoropropene Trimer Compositions
The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide wikipedia.org. The GWP of a substance is dependent on its infrared absorption spectrum and its atmospheric lifetime nih.govresearchgate.netfluorocarbons.orgresearchgate.net.
Hexafluoropropene trimer is reported to have a low global warming potential guidechem.com. A patent for an isomerically pure HFP trimer composition states a GWP (100-year time horizon) of less than 1000, and potentially less than 500 epo.org. Furthermore, a Japanese chemical supplier specifies a GWP of 120 for their hexafluoropropene trimer product unipole.co.jp. The monomer, hexafluoropropene, is also noted to have a low 100-year GWP service.gov.uk. The relatively short atmospheric lifetimes of perfluoroalkenes, due to their reaction with hydroxyl radicals, contribute to their lower GWPs compared to saturated perfluorocarbons which have very long atmospheric lifetimes researchgate.net.
The table below shows the reported GWP values for hexafluoropropene trimer and related compounds.
| Compound | Chemical Formula | GWP (100-year time horizon) |
| Hexafluoropropene trimer | C₉F₁₈ | < 1000, < 500 epo.org, 120 unipole.co.jp |
| Hexafluoropropene | C₃F₆ | Low (<1) service.gov.uk |
| Carbon Dioxide (for reference) | CO₂ | 1 |
It is important to note that the GWP of a commercial "Hexafluoropropene trimer, 97" product would depend on the specific isomer distribution of the C₉F₁₈ compounds present, as different isomers can have different infrared absorption properties and atmospheric lifetimes.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing hexafluoropropene trimer (97%) with high isomer specificity?
- Methodological Approach : Hexafluoropropene trimer is synthesized via oligomerization of hexafluoropropene under controlled conditions (e.g., temperature, pressure, and catalytic systems). To achieve 97% purity, fractional distillation or preparative gas chromatography is recommended, as the compound exists as a mixture of isomeric trimers . Nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) should be used to verify isomer distribution and purity .
Q. How can researchers safely handle hexafluoropropene trimer in laboratory settings?
- Safety Protocols : Due to its flammability (UN 1993, Class 3) and acute toxicity (skin, inhalation, and oral exposure), researchers must use explosion-proof equipment, local exhaust ventilation, and personal protective equipment (PPE), including nitrile gloves and safety goggles . Storage should adhere to Class 3 flammable liquid regulations, avoiding temperatures above 24°C (flash point) .
Q. What analytical techniques are most effective for characterizing hexafluoropropene trimer’s structural and physical properties?
- Analytical Workflow :
- Purity Assessment : GC-MS or high-performance liquid chromatography (HPLC) to quantify impurities .
- Structural Confirmation : NMR and Fourier-transform infrared spectroscopy (FTIR) to identify fluorinated groups and isomer-specific signals .
- Physical Properties : Density (1.83 g/mL at 25°C) and boiling point (110–115°C) should be cross-validated using calibrated instruments .
Advanced Research Questions
Q. How can isomer-specific reactivity of hexafluoropropene trimer be exploited in synthetic applications?
- Isomer Separation Challenges : The trimers exist as three structural isomers, complicating reaction pathways. Advanced chromatographic techniques (e.g., chiral stationary-phase HPLC) or crystallization under inert atmospheres are required to isolate individual isomers . Computational modeling (DFT or molecular dynamics) can predict reactivity differences among isomers .
Q. What mechanistic insights explain fluorine substitution reactions with primary amines?
- Reaction Pathway : Hexafluoropropene trimer reacts with primary amines via indirect fluorine substitution, forming enamines or enimines. Kinetic studies using NMR can track fluorine displacement, while X-ray crystallography confirms product stereochemistry . Solvent polarity and temperature significantly influence reaction rates and selectivity .
Q. How does hexafluoropropene trimer contribute to fluorinated surfactant design?
- Application-Specific Design : The compound’s high fluorine content (CF) and thermal stability make it a precursor for surfactants with low surface tension. Researchers should optimize reaction conditions (e.g., with alkylating agents) to balance hydrophobicity and solubility, monitored by dynamic light scattering (DLS) and contact angle measurements .
Q. What computational tools are effective for predicting hexafluoropropene trimer’s environmental persistence?
- Modeling Strategy : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradability and bioaccumulation potential. Molecular descriptors (e.g., logP, polar surface area) derived from SMILES strings (FC(F)=C(F)C(F)(F)F.FC(F)=C(F)C(F)(F)F.FC(F)=C(F)C(F)(F)F) can inform toxicity predictions .
Data Contradictions and Resolution
Q. How should discrepancies in reported flash points (24°C vs. 75°F/24°C) be addressed?
- Resolution : The apparent contradiction arises from unit conversion (75°F ≈ 24°C). Researchers should standardize measurements using closed-cup methods (e.g., ASTM D93) and report results in both °C and °F for clarity .
Q. Why do safety guidelines vary for acute toxicity classifications?
- Contextual Analysis : Variations stem from regional regulatory frameworks (e.g., EU vs. US). Unified protocols, such as OECD Test Guidelines 423 (oral toxicity) and 403 (inhalation), should be adopted to ensure consistency in hazard classification .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
